molecular formula C17H22N4 B6133964 1-(pyridin-2-ylmethyl)-N-(pyridin-3-ylmethyl)piperidin-3-amine

1-(pyridin-2-ylmethyl)-N-(pyridin-3-ylmethyl)piperidin-3-amine

Cat. No.: B6133964
M. Wt: 282.4 g/mol
InChI Key: PAGWYYMDWGMOHI-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethyl)-N-(pyridin-3-ylmethyl)piperidin-3-amine is a complex organic compound that features a piperidine ring substituted with pyridinylmethyl groups at the nitrogen and carbon positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-2-ylmethyl)-N-(pyridin-3-ylmethyl)piperidin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Substitution with Pyridinylmethyl Groups: The piperidine ring is then functionalized with pyridinylmethyl groups at the nitrogen and carbon positions using nucleophilic substitution reactions. This step often requires the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylmethyl)-N-(pyridin-3-ylmethyl)piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Strong bases like sodium hydride in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(Pyridin-2-ylmethyl)-N-(pyridin-3-ylmethyl)piperidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism by which 1-(pyridin-2-ylmethyl)-N-(pyridin-3-ylmethyl)piperidin-3-amine exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting neuronal function and behavior.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-2-ylmethyl)piperidin-3-amine: Lacks the additional pyridinylmethyl group at the nitrogen position.

    N-(Pyridin-3-ylmethyl)piperidin-3-amine: Lacks the pyridinylmethyl group at the carbon position.

Uniqueness

1-(Pyridin-2-ylmethyl)-N-(pyridin-3-ylmethyl)piperidin-3-amine is unique due to the presence of both pyridinylmethyl groups, which may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)-N-(pyridin-3-ylmethyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4/c1-2-9-19-16(6-1)13-21-10-4-7-17(14-21)20-12-15-5-3-8-18-11-15/h1-3,5-6,8-9,11,17,20H,4,7,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGWYYMDWGMOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=N2)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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